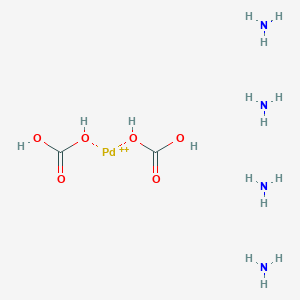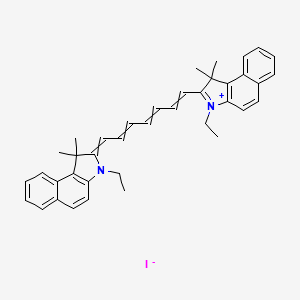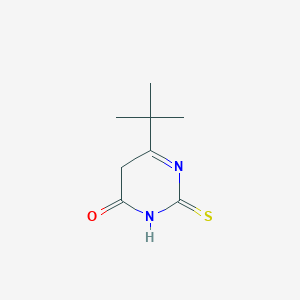
N-methyl-1-(4-methylphenyl)methanimine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-methylphenyl)methanimine oxide can be achieved through several methods. One common approach involves the reaction of N-methyl-1-(4-methylphenyl)methanimine with an oxidizing agent. The reaction conditions typically include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-methylphenyl)methanimine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-methyl-1-(4-methylphenyl)methanimine dioxides.
Reduction: Reduction reactions can convert the compound back to its corresponding imine.
Substitution: The methyl group on the nitrogen atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-methyl-1-(4-methylphenyl)methanimine dioxides, while reduction reactions will regenerate the original imine.
Scientific Research Applications
N-methyl-1-(4-methylphenyl)methanimine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-methylphenyl)methanimine oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-methylmethanimine: A simpler imine with a similar structure but lacking the methylphenyl group.
N-methyl-1-phenylmethanimine oxide: A closely related compound with a phenyl group instead of a methylphenyl group.
Uniqueness
N-methyl-1-(4-methylphenyl)methanimine oxide is unique due to the presence of both the methyl and methylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)methanimine oxide |
InChI |
InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)7-10(2)11/h3-7H,1-2H3 |
InChI Key |
QZJWIZSRELSJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=[N+](C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)
![4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)
![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)
![Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate](/img/structure/B12512573.png)


![tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane](/img/structure/B12512587.png)


![[4,5-Bis(acetyloxy)-6-(4-methoxyphenoxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12512614.png)
